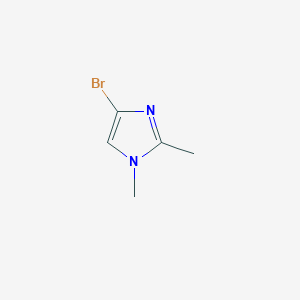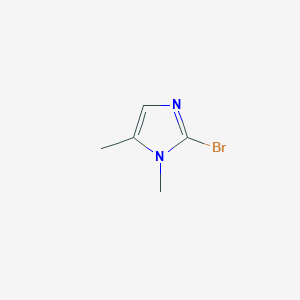
3-Bromo-N-methylaniline
Overview
Description
3-Bromo-N-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where a bromine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methylaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the amine undergoes bromination to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-methylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, the compound can participate in further substitution reactions.
Oxidation and Reduction: The methyl group attached to the nitrogen can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Products may include N-methyl-3-bromoaniline oxide.
Reduction: Products may include N-methyl-3-bromoaniline.
Substitution: Products depend on the nucleophile used, such as 3-cyano-N-methylaniline when using potassium cyanide.
Scientific Research Applications
3-Bromo-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-N-methylaniline involves its interaction with specific molecular targets. The bromine atom and the methyl group influence the compound’s reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and van der Waals interactions, affecting its overall activity .
Comparison with Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen.
2-Bromo-N-methylaniline: Bromine atom at the second position instead of the third.
4-Bromo-N-methylaniline: Bromine atom at the fourth position.
Uniqueness: 3-Bromo-N-methylaniline is unique due to the specific positioning of the bromine atom and the methyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-bromo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOSFZXROYRVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426986 | |
| Record name | 3-Bromo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-32-5 | |
| Record name | 3-Bromo-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66584-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3-Bromo-N-methylaniline in the synthesis of aza[1(n)()]metacyclophanes?
A: this compound serves as a crucial starting material for creating aza[1(n)()]metacyclophanes, which are cyclic oligomers of poly(m-aniline) [, ]. The bromine atom and the methyl-substituted amine group in its structure allow it to participate in Palladium(0)-catalyzed amination reactions. This reaction leads to the formation of carbon-nitrogen bonds, effectively linking multiple this compound units to create the desired ring structures.
Q2: How does the ring size of aza[1(n)()]metacyclophanes, synthesized using this compound, affect their properties?
A: Research indicates that the ring size of aza[1(n)()]metacyclophanes significantly influences their spectroscopic and electrochemical properties []. This is because the number of repeating units in the cyclic structure directly impacts the electron delocalization and overall conformation of the molecule. Consequently, variations in ring size lead to distinct absorption/emission spectra and electrochemical behaviors, making them interesting for potential applications in materials science.
Q3: Why are aza[1(n)()]metacyclophanes, derived from this compound, considered potential precursors for cyclophane-based high-spin molecules?
A: Density Functional Theory (DFT) calculations on the trimer and tetramer forms of aza[1(n)()]metacyclophanes, synthesized using this compound, suggest their suitability as precursors for high-spin molecules []. The calculations reveal stable conformations that could potentially facilitate the formation of stable radicals upon further modification. This characteristic makes them attractive targets for developing new materials with unique magnetic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)


![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)




![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)





